Benzaldehyde, 2-(1,3-butadienyl)- (9CI)
CAS No.: 171732-77-7
Cat. No.: VC0068906
Molecular Formula: C11H10O
Molecular Weight: 158.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171732-77-7 |
|---|---|
| Molecular Formula | C11H10O |
| Molecular Weight | 158.2 |
| IUPAC Name | 2-buta-1,3-dienylbenzaldehyde |
| Standard InChI | InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2 |
| Standard InChI Key | CMFAYGXRJXBNMM-UHFFFAOYSA-N |
| SMILES | C=CC=CC1=CC=CC=C1C=O |
Introduction
Chemical Identity and Properties
Benzaldehyde, 2-(1,3-butadienyl)- (9CI) is a chemical compound that integrates a benzaldehyde group with a 1,3-butadienyl moiety. This structural arrangement creates a molecule with interesting chemical properties and potential applications in organic synthesis. The compound is characterized by its unique conjugated system that combines aromatic and diene properties.
The core chemical identity of this compound can be summarized through its fundamental properties. It has a molecular formula of C11H10O with a molecular weight of 158.2 g/mol. The compound consists of a benzene ring with an aldehyde group (-CHO) at position 2, and a butadienyl group (CH2=CH-CH=CH-) attached to the same benzene ring.
The presence of both an aldehyde functional group and a conjugated diene system contributes to its chemical versatility. The aldehyde group provides reactivity typical of carbonyl compounds, while the conjugated diene system offers potential for cycloaddition reactions, particularly Diels-Alder reactions.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 171732-77-7 | |
| Molecular Formula | C11H10O | |
| Molecular Weight | 158.2 g/mol | |
| IUPAC Name | 2-buta-1,3-dienylbenzaldehyde | |
| Standard InChI | InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2 | |
| Standard InChIKey | CMFAYGXRJXBNMM-UHFFFAOYSA-N |
Nomenclature and Classification
Structural Classification
Benzaldehyde, 2-(1,3-butadienyl)- (9CI) can be classified as:
The compound's structure positions it at an interesting intersection of aromatic chemistry and conjugated diene chemistry, potentially making it valuable for various synthetic applications.
Research Status and Future Directions
Current Knowledge Gaps
The available literature on Benzaldehyde, 2-(1,3-butadienyl)- (9CI) reveals several knowledge gaps that present opportunities for future research:
-
Detailed physical properties including solubility parameters, spectroscopic data, and thermal properties
-
Optimized synthesis methods specifically designed for this compound
-
Comprehensive evaluation of reactivity patterns, particularly in cycloaddition reactions
-
Potential applications in materials science or pharmaceutical synthesis
-
Toxicological profile and environmental impact assessment
Future Research Directions
Future research on Benzaldehyde, 2-(1,3-butadienyl)- (9CI) might productively focus on:
-
Developing efficient, high-yield synthesis methods
-
Exploring its utility in Diels-Alder reactions for constructing complex molecular architectures
-
Investigating potential applications in pharmaceutical synthesis, particularly for compounds requiring specific stereochemical control
-
Examining its properties as a building block for materials with specialized optical or electronic characteristics
-
Detailed structural studies to understand conformational preferences and their impact on reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume